tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate
CAS No.:
Cat. No.: VC18273799
Molecular Formula: C13H22INO2
Molecular Weight: 351.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22INO2 |
|---|---|
| Molecular Weight | 351.22 g/mol |
| IUPAC Name | tert-butyl N-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propyl]carbamate |
| Standard InChI | InChI=1S/C13H22INO2/c1-11(2,3)17-10(16)15-6-4-5-12-7-13(14,8-12)9-12/h4-9H2,1-3H3,(H,15,16) |
| Standard InChI Key | RPLXHZQJPLDGSL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCC12CC(C1)(C2)I |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, tert-butyl N-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propyl]carbamate, underscores its bicyclic framework and substituents. Key features include:
Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane moiety imposes significant strain, conferring rigidity and unique reactivity. This structure is synthesized via [1.1.1]propellane opening or photochemical methods, though specific routes for iodination remain proprietary . The iodine atom at position 3 enhances polarizability, enabling halogen bonding interactions critical for biological targeting .
Tert-Butyl Carbamate Group
The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, ensuring stability during synthetic manipulations. Its bulkiness moderates solubility and steric interactions, influencing crystallization and downstream reactivity .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₂INO₂ | |
| Molecular Weight | 351.22 g/mol | |
| CAS Number | 2763755-77-5 | |
| XLogP3 | 3.8 | |
| InChI Key | RPLXHZQJPLDGSL-UHFFFAOYSA-N |
Synthesis and Industrial Production
Key Synthetic Steps
Industrial synthesis typically involves:
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Bicyclo[1.1.1]pentane Formation: Via [1.1.1]propellane ring-opening under controlled conditions .
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Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
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Propyl Chain Introduction: Alkylation or Mitsunobu reaction to attach the propyl spacer .
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Optimization Strategies
Continuous flow reactors and automated platforms enhance yield (reported >95%) and purity by minimizing side reactions. Purification often employs column chromatography or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (XLogP3 = 3.8), soluble in dichloromethane, THF, and DMSO, but poorly soluble in water . Stability studies indicate decomposition above 150°C, with the Boc group hydrolyzing under acidic conditions .
Spectroscopic Data
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NMR: Characteristic signals include δ 1.4 ppm (tert-butyl), δ 3.2–3.4 ppm (propyl CH₂), and δ 4.1 ppm (carbamate NH) .
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MS (ESI+): m/z 351.22 [M+H]⁺, with isotopic peaks confirming iodine presence .
Applications in Medicinal Chemistry
Halogen Bonding in Drug Design
The iodine atom participates in halogen bonding with electron-rich residues (e.g., carbonyl oxygens), enhancing binding affinity to targets like kinases and GPCRs . Comparative studies show iodinated analogs exhibit 10–100× higher potency than non-halogenated counterparts.
Peptidomimetic Scaffolds
The rigid bicyclo[1.1.1]pentane mimics peptide turn structures, enabling protease resistance and improved pharmacokinetics. Clinical candidates leveraging this scaffold are in Phase I trials for oncology and inflammation .
Comparative Analysis with Analogues
Table 2: Analogues and Their Properties
Challenges and Future Directions
Synthetic Limitations
Iodination regioselectivity remains challenging, often requiring costly catalysts (e.g., Pd/Cu systems) . Scalability of bicyclo[1.1.1]pentane synthesis also limits industrial adoption .
Emerging Applications
Recent studies explore its use in:
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